4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one
CAS No.: 433258-82-3
Cat. No.: VC7490512
Molecular Formula: C25H23N5O3
Molecular Weight: 441.491
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433258-82-3 |
|---|---|
| Molecular Formula | C25H23N5O3 |
| Molecular Weight | 441.491 |
| IUPAC Name | 4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one |
| Standard InChI | InChI=1S/C25H23N5O3/c1-18-11-12-26-22(17-18)27-13-15-28(16-14-27)23-20-9-5-6-10-21(20)29(19-7-3-2-4-8-19)25(31)24(23)30(32)33/h2-12,17H,13-16H2,1H3 |
| Standard InChI Key | WPHPBYMLGHULPB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)N2CCN(CC2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Structural Analysis
The target compound features a quinolin-2-one core substituted at positions 1, 3, and 4. Key structural elements include:
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1-Phenyl group: Enhances aromatic stacking interactions and modulates electron density.
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3-Nitro group: Introduces strong electron-withdrawing effects, potentially influencing reactivity and binding affinity.
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4-(4-Methylpyridin-2-yl)piperazinyl moiety: A heterocyclic amine system known to improve solubility and target protein kinases .
Comparative analysis with structurally related compounds, such as 2-(4-bromophenyl)quinoline-4-carbohydrazide and 3-piperidin-4-yl-1H-quinolin-2-one , reveals that the piperazine-pyridine substitution at position 4 likely enhances bioavailability by balancing lipophilicity and polar surface area (TPSA).
Predicted Molecular Properties
Using computational models analogous to those applied in , the following properties are estimated:
| Property | Value | Relevance |
|---|---|---|
| Molar refractivity | ~140 ų | Indicates molecular volume/polarizability |
| logP (WLOGP) | 4.8–5.2 | Moderate lipophilicity for membrane permeation |
| TPSA | ~95 Ų | Suggests moderate solubility |
| Water solubility | Moderately soluble | Aligns with Lipinski’s rule compliance |
These predictions align with trends observed in quinoline derivatives bearing piperazine substituents .
Synthesis and Characterization
Synthetic Pathways
The synthesis likely involves sequential modifications of the quinoline core:
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Quinolin-2-one formation: Pfitzinger reaction using isatin derivatives, as demonstrated for 2-(4-bromophenyl)quinoline-4-carboxylic acid .
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Nitro group introduction: Electrophilic nitration at position 3 under controlled conditions.
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Piperazine coupling: Nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-methylpyridin-2-ylpiperazine group .
Key intermediates would include:
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1-Phenylquinolin-2-one: Synthesized via cyclization of substituted anilines.
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3-Nitro-1-phenylquinolin-2(1H)-one: Achieved through nitration using HNO₃/H₂SO₄.
Spectroscopic Characterization
As exemplified in and , characterization would involve:
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¹H/¹³C NMR: Distinct signals for the quinoline protons (δ 7.5–8.5 ppm), nitro group (deshielded aromatic protons), and piperazine methyl group (δ 2.3–2.6 ppm).
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IR spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1650 cm⁻¹ (quinolin-2-one C=O).
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Mass spectrometry: Molecular ion peak matching the exact mass (~493 g/mol).
Biological Activity and Mechanisms
Antimicrobial Effects
Structural analogs demonstrate broad-spectrum antimicrobial activity. The nitro group could enhance redox cycling, generating reactive oxygen species (ROS) against pathogens .
Enzyme Interactions
The compound is predicted to inhibit cytochrome P450 enzymes (CYP2C19, CYP3A4) based on piperazine-containing derivatives in , necessitating caution in drug-drug interactions.
Pharmacokinetics and Toxicity
Absorption and Distribution
Toxicity Profile
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Hepatotoxicity: Probable (common in nitrated heterocycles) .
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Minnow toxicity: Estimated log mM = −0.5 (low aquatic toxicity) .
Applications and Future Directions
Therapeutic Applications
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Dual anticancer/antimicrobial agents: The piperazine and nitro groups enable multitarget activity .
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Kinase inhibitors: Potential use in EGFR or BRAF-driven cancers.
Material Science
Nitroquinolines show corrosion inhibition properties in acidic environments . The phenyl and pyridine groups may adsorb onto metal surfaces, forming protective films.
Optimization Strategies
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